1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol, with catalysts such as sulfuric acid and carbonyl diimidazoles (CDI) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives are formed using reagents like halogens or halogenating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine has a wide range of scientific research applications:
Medicinal Chemistry: It has been explored for its potential as an anticancer, antiviral, and antibacterial agent
Material Science: The compound’s unique structural properties make it suitable for use in the development of high-energy materials and energetic ionic salts.
Industrial Chemistry: It is used as a building block for the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in its therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other oxadiazole derivatives such as:
1,2,3-Oxadiazole: Known for its instability due to the formation of diazoketone tautomers.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and antiviral properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-14(12-7-3-1-4-8-12)11-15-18-16(19-20-15)13-9-5-2-6-10-13/h1-10,14H,11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJSLCMPIJYIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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